molecular formula C8H18N2O B7978087 4-(2-Aminoethyl)azepan-4-ol

4-(2-Aminoethyl)azepan-4-ol

Cat. No.: B7978087
M. Wt: 158.24 g/mol
InChI Key: JXKVXNADIJZNBL-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)azepan-4-ol is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a hydroxyl group and a 2-aminoethyl side chain at the 4-position. The azepane ring confers conformational flexibility, which may influence its pharmacokinetic properties compared to smaller aromatic systems like catecholamines .

Properties

IUPAC Name

4-(2-aminoethyl)azepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-5-3-8(11)2-1-6-10-7-4-8/h10-11H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKVXNADIJZNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)azepan-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with epichlorohydrin under basic conditions, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)azepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

4-(2-Aminoethyl)azepan-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)azepan-4-ol involves its interaction with specific molecular targets. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural and functional differences between 4-(2-Aminoethyl)azepan-4-ol and related compounds:

Compound Name Molecular Formula Key Features Applications/Notes
This compound C₈H₁₈N₂O 7-membered azepane ring, hydroxyl, aminoethyl Potential CNS activity; limited commercial data
4-(2-Aminoethyl)-2-methoxyphenol C₉H₁₃NO₂ Phenolic ring with methoxy and aminoethyl Laboratory reagent; used in organic synthesis
4-(2-Aminoethyl)pyrocatechol C₈H₁₁NO₂ Catechol core, aminoethyl side chain Catecholamine derivative; neurotransmitter analog
4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol C₁₀H₂₂N₂O Branched aminoalkyl substituent on azepane Experimental compound; no reported applications

Physicochemical and Functional Differences

Ring Size and Flexibility: The azepane ring in this compound provides greater conformational flexibility than the rigid benzene rings in 4-(2-Aminoethyl)-2-methoxyphenol or catechol derivatives. This flexibility may enhance binding to diverse biological targets but reduce stability compared to aromatic systems .

Functional Groups: The hydroxyl and aminoethyl groups in this compound resemble those in catecholamines (e.g., dopamine), suggesting possible neuromodulatory roles. However, the absence of aromaticity likely alters redox properties and receptor affinity .

Steric Effects: The branched aminoalkyl substituent in 4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol introduces steric hindrance, which may limit interactions with enzymes or receptors compared to the linear aminoethyl chain in the target compound .

Research Findings and Gaps

  • Synthesis and Stability: While 4-(2-Aminoethyl)-2-methoxyphenol is commercially available as a laboratory chemical , synthesis routes for this compound remain undocumented in the provided evidence. Stability studies are needed to assess its shelf life and reactivity.
  • Biological Activity: Catecholamine analogs like 4-(2-Aminoethyl)pyrocatechol are well-studied in neurotransmission , but the azepan variant’s pharmacological profile is unexplored.
  • Safety Data: Safety information for this compound is absent, whereas 4-(2-Aminoethyl)-2-methoxyphenol has documented handling guidelines .

Biological Activity

4-(2-Aminoethyl)azepan-4-ol is a heterocyclic compound characterized by its azepane ring, aminoethyl side chain, and hydroxyl group. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8H17N2OC_8H_{17}N_2O and features a seven-membered ring structure that contributes to its reactivity and interaction with biological targets. The compound is typically synthesized through cyclization reactions involving appropriate precursors, such as 1,6-diaminohexane and epichlorohydrin under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aminoethyl side chain facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The hydroxyl group further enhances these interactions, influencing the compound's pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against a range of human cancer cell lines. For instance, it showed a broad spectrum of growth inhibition with a GI50GI_{50} value of less than 2 μM across multiple tumor cell types . The mechanism underlying this activity appears to involve apoptosis induction, as evidenced by morphological changes in treated cells and alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although further studies are needed to elucidate its full spectrum of activity and potential clinical applications.

Study on Anticancer Efficacy

A study assessing the efficacy of this compound against human cancer cell lines revealed significant cytotoxicity. The compound was tested against 60 different cancer cell lines, with growth inhibition rates ranging from −85.67% to −41.54% across various cell types. Notably, it displayed the highest cytotoxicity against melanoma and CNS cancer cell lines .

Table 1: Cytotoxicity Data for this compound

Cell LineGrowth Inhibition (%)GI50GI_{50} (μM)
MALME-3M-85.670.70
LOXIMVI-85.170.75
SK-MEL-5-84.060.80
SF-539-97.210.99

This data indicates that the compound has potent anticancer activity with submicromolar GI50GI_{50} values against sensitive cell lines.

Apoptosis Induction Mechanism

Further investigations into the mechanism of action revealed that treatment with this compound induces apoptosis in cancer cells. DAPI staining showed nuclei condensation and morphological changes consistent with apoptotic cell death. Additionally, molecular docking studies indicated that the compound may inhibit anti-apoptotic proteins such as Bcl-XL, leading to a shift in the balance between pro-apoptotic and anti-apoptotic signals within cells .

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